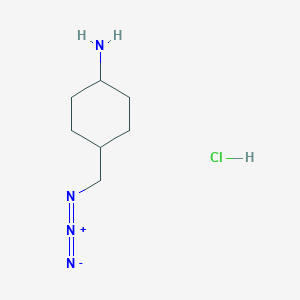

Rac-(1s,4s)-4-(azidomethyl)cyclohexan-1-aminehydrochloride

Description

Rac-(1s,4s)-4-(azidomethyl)cyclohexan-1-aminehydrochloride is a cyclohexane-based amine derivative featuring an azidomethyl substituent at the 4-position and a protonated amine group at the 1-position, stabilized as a hydrochloride salt. The stereochemistry of the compound is defined by the (1s,4s) configuration, indicating a cis relationship between the amine and azidomethyl groups. The racemic nature of the compound implies an equal mixture of enantiomers, which may influence its biological activity and synthetic applications.

Properties

CAS No. |

1637277-27-0 |

|---|---|

Molecular Formula |

C7H15ClN4 |

Molecular Weight |

190.67 g/mol |

IUPAC Name |

4-(azidomethyl)cyclohexan-1-amine;hydrochloride |

InChI |

InChI=1S/C7H14N4.ClH/c8-7-3-1-6(2-4-7)5-10-11-9;/h6-7H,1-5,8H2;1H |

InChI Key |

UFEVCHMISYGLAI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1CN=[N+]=[N-])N.Cl |

Origin of Product |

United States |

Biological Activity

Rac-(1s,4s)-4-(azidomethyl)cyclohexan-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of central nervous system (CNS) disorders. This article explores its biological activity, including its mechanisms of action, structural characteristics, and relevant case studies.

Structural Characteristics

Rac-(1s,4s)-4-(azidomethyl)cyclohexan-1-amine hydrochloride belongs to the class of cyclohexylamines. Its unique structure features a cyclohexane ring substituted with an azidomethyl group and a primary amine. The hydrochloride salt form enhances its solubility and stability, which is advantageous for pharmaceutical applications.

The compound exhibits significant biological activity primarily through its role as a monoamine reuptake inhibitor . This mechanism is crucial for modulating neurotransmitter levels in the brain, particularly serotonin and norepinephrine, which are essential in treating mood disorders such as depression and anxiety. The ability to influence these neurotransmitters suggests potential therapeutic applications in neuropharmacology.

Comparative Analysis with Similar Compounds

To better understand the biological profile of rac-(1s,4s)-4-(azidomethyl)cyclohexan-1-amine hydrochloride, a comparison with structurally similar compounds is presented in the following table:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Cyclohexylamine | Cycloalkylamine | Monoamine reuptake inhibitor |

| 4-Aminocyclohexanol | Cycloalkylamine | Neurotransmitter modulation |

| 1-Azido-2-methylcyclopropane | Azido derivative | Potential CNS effects |

| 3-Aminocyclobutane | Cyclobutylamine | Neuroactive properties |

The azidomethyl substitution on the cyclohexane ring may enhance the reactivity and biological profile of this compound compared to others in its class.

Case Studies and Research Findings

Several studies have investigated the biological activity of rac-(1s,4s)-4-(azidomethyl)cyclohexan-1-amine hydrochloride:

- CNS Disorder Treatment : Research indicates that derivatives like rac-(1s,4s)-4-(azidomethyl)cyclohexan-1-amine hydrochloride can effectively inhibit monoamine transporters. This inhibition results in increased levels of serotonin and norepinephrine in synaptic clefts, which may alleviate symptoms associated with depression and anxiety disorders.

- Neuropharmacological Studies : A study focusing on the interaction of cyclohexylamines with neurotransmitter systems demonstrated that rac-(1s,4s)-4-(azidomethyl)cyclohexan-1-amine hydrochloride significantly modulates neurotransmitter release. This property was highlighted as a key factor for developing novel antidepressant therapies.

- In Vitro Evaluations : In vitro assays have shown that rac-(1s,4s)-4-(azidomethyl)cyclohexan-1-amine hydrochloride possesses notable cytotoxicity at specific concentrations, suggesting potential applications in targeted therapies for CNS-related pathologies .

Scientific Research Applications

Based on the search results, here's what is known about Rac-(1s,4s)-4-(azidomethyl)cyclohexan-1-aminehydrochloride and its potential applications:

Basic Information

- Name : this compound . Also referred to as 4-(azidomethyl)cyclohexan-1-amine .

- Molecular Formula : C7H14N4

- Monoisotopic Mass : 154.12184 Da

Structural Information

- SMILES : C1CC(CCC1CN=[N+]=[N-])N

- InChI : InChI=1S/C7H14N4/c8-7-3-1-6(2-4-7)5-10-11-9/h6-7H,1-5,8H2

- InChIKey : ULEKLGWVNKDOTE-UHFFFAOYSA-N

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| $$M+H]+ | 155.12912 | 131.8 |

| $$M+Na]+ | 177.11106 | 141.8 |

| $$M+NH4]+ | 172.15566 | 141.0 |

| $$M+K]+ | 193.08500 | 137.2 |

| $$M-H]- | 153.11456 | 137.8 |

| $$M+Na-2H]- | 175.09651 | 138.0 |

| $$M]+ | 154.12129 | 134.5 |

| $$M]- | 154.12239 | 134.5 |

Potential Applications

While the search results do not explicitly detail the applications of this compound, the presence of both an azide and an amine functional group suggests it could be valuable in several areas:

- Linker in Bioconjugation: The azidomethyl group can be used in click chemistry reactions, while the amine group can be used for further functionalization. This makes the compound a potential linker for attaching molecules to biomolecules .

- Pharmaceutical Research: Amines and azides are common motifs in pharmaceuticals . This compound could be a building block in the synthesis of various drug candidates.

- FGFR Kinase Inhibition: Research is being conducted to identify compounds with inhibitory activity on the FGFR kinases for cancer treatment . This compound may be relevant in this field.

Availability

Comparison with Similar Compounds

trans-4-Methylcyclohexylamine hydrochloride

- Structure : Features a trans-4-methyl group and an amine hydrochloride.

- Key Differences: The methyl group is less reactive than the azidomethyl substituent, limiting its utility in bioorthogonal reactions.

- Applications : Primarily used as a chiral building block in organic synthesis.

4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine

4-[(4-Fluorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride

- Structure : Includes a sulfonyl group attached to a fluorophenyl ring at the 4-position.

- Key Differences :

rac-(1R,3S)-3-(2-Methylpropoxy)cyclohexan-1-amine hydrochloride

- Structure : Contains a bulky 2-methylpropoxy group at the 3-position.

- Key Differences :

Comparative Data Table

Key Research Findings

Stereochemical Impact : The cis (1s,4s) configuration in the target compound may enhance binding to certain biological targets compared to trans isomers, as seen in analogues like trans-4-methylcyclohexylamine hydrochloride .

Reactivity : The azidomethyl group enables selective conjugation in click chemistry, a feature absent in methyl- or piperazine-substituted analogues .

Stability : Azides are thermally sensitive, requiring careful storage, whereas sulfonyl or piperazine derivatives exhibit greater stability under standard conditions .

Preparation Methods

Azidation via Nucleophilic Substitution on Halomethyl Precursors

A common approach involves the synthesis of a halomethyl cyclohexylamine intermediate, followed by nucleophilic substitution with sodium azide to introduce the azidomethyl group.

Step 1: Preparation of 4-(halomethyl)cyclohexan-1-amine or its protected derivative. For example, starting from cyclohexanone derivatives, halomethylation can be achieved by reaction with halogenating agents such as bromomethyl bromide or chloromethyl reagents under controlled conditions.

Step 2: The halomethyl intermediate is then reacted with sodium azide (NaN₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures. This reaction proceeds via an SN2 mechanism, replacing the halogen with the azide group.

Step 3: The resulting azidomethyl cyclohexylamine is purified, often by extraction and column chromatography, and converted to the hydrochloride salt by treatment with hydrochloric acid.

This method is supported by analogous syntheses reported in the literature, such as the preparation of N-cyclohexyl-2-azidoacetamide, where bromoacetyl bromide reacts with cyclohexylamine followed by azidation with sodium azide in DMF, yielding azido-functionalized cyclohexyl derivatives.

Diazotization-Azidation of Aminocyclohexane Derivatives

Another method involves the diazotization of the amino group followed by substitution with azide ions:

- The primary amine on cyclohexan-1-amine is diazotized using sodium nitrite (NaNO₂) under acidic conditions at low temperature.

- The resulting diazonium salt intermediate is then treated with sodium azide, leading to the formation of the azidomethyl substituent at the 4-position.

- This method requires careful control of temperature and pH to avoid side reactions and decomposition of the azide.

Representative Experimental Data and Conditions

Purification and Characterization

- Purification is typically achieved by silica gel column chromatography using gradients of ethyl acetate and hexanes or methanol mixtures.

- The hydrochloride salt is isolated by precipitation or crystallization from appropriate solvents.

- Characterization includes NMR spectroscopy (¹H, ¹³C), mass spectrometry (HRMS), and elemental analysis to confirm structure and purity.

Research Findings and Considerations

- The stereochemistry (1S,4S) is critical for biological activity and must be preserved during synthesis; racemic mixtures can be prepared but enantiomeric separation may be required for specific applications.

- The azide group is potentially explosive and toxic; thus, in situ generation and mild reaction conditions improve safety.

- Copper-catalyzed azidation methods reduce hazardous handling of hydrazoic acid and improve reaction efficiency.

- The hydrochloride salt form enhances the compound’s stability and solubility, facilitating handling and formulation.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution on halomethyl intermediate | Halomethyl cyclohexylamine, NaN₃ | DMF, RT, 24-96 h | Straightforward, high yield | Requires halomethyl precursor, longer reaction times |

| Diazotization-azidation | Aminocyclohexane, NaNO₂, NaN₃ | Acidic, low temp | Direct azide introduction | Sensitive to conditions, potential side reactions |

| Copper-catalyzed azidation | NaN₃, CuI catalyst, acid | MeOH/DMF, RT-100°C | Mild, safer, efficient | Requires catalyst, specific ligand systems |

Q & A

Q. Key Considerations :

- Use catalysts like Pd/C for hydrogenation steps to reduce nitro or azide intermediates selectively .

- Optimize reaction time and temperature (e.g., 0–25°C for azide reactions to prevent decomposition) .

- Purify via recrystallization or preparative HPLC, monitoring purity with LC-MS (>95% by area) .

What spectroscopic and chromatographic methods are recommended for structural characterization?

Basic Research Question

- 1H/13C NMR : Confirm stereochemistry and substituent positions. The azidomethyl group (~3.3 ppm, triplet) and cyclohexane protons (1.5–2.5 ppm) are diagnostic .

- IR Spectroscopy : Detect the azide stretch (~2100 cm⁻¹) and amine hydrochloride (2500–3000 cm⁻¹, broad) .

- Mass Spectrometry (MS) : ESI+ mode for molecular ion ([M+H]+) and isotopic pattern matching .

- HPLC : Chiral columns (e.g., Chiralpak® AD-H) to resolve racemates, if required .

How can enantiomeric resolution of the racemic mixture be achieved for pharmacological studies?

Advanced Research Question

- Chiral HPLC : Use polysaccharide-based columns with hexane/isopropanol mobile phases. Adjust temperature (25–40°C) to improve resolution .

- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze one enantiomer if a prochiral ester precursor is synthesized .

- Kinetic Data : Compare retention times and enantiomeric excess (ee) >98% for biological assays .

What are the reactivity profiles of the azidomethyl group in this compound?

Advanced Research Question

The azide group enables:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles for bioconjugation .

- Photolability : UV irradiation (254 nm) can cleave the azide to generate nitrenes for crosslinking studies .

Safety Note : Azides are shock-sensitive. Handle in dilute solutions (<1 M) and avoid metal contamination .

What are the stability and storage guidelines for this compound?

Basic Research Question

- Thermal Stability : Decomposes above 150°C. Store at 2–8°C in airtight, light-resistant containers .

- Hydrolytic Sensitivity : Protect from moisture (use desiccants) to prevent HCl loss or azide degradation .

- Safety Protocols : Conduct small-scale reactions (<100 mg) in fume hoods with blast shields .

What biological targets or mechanisms are associated with structurally similar compounds?

Advanced Research Question

While direct data is limited, analogs suggest:

- Neurotransmitter Interactions : Cyclohexylamine derivatives modulate serotonin/dopamine receptors .

- Antimicrobial Activity : Azide-containing bicyclic compounds inhibit bacterial efflux pumps (MIC: 2–8 µg/mL) .

- Assay Recommendations :

How does this compound compare to other azide-functionalized cyclohexylamines?

Advanced Research Question

Key Insight : The target compound’s linear cyclohexane scaffold offers flexibility for modular derivatization compared to constrained bicyclic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.